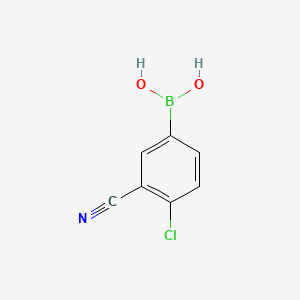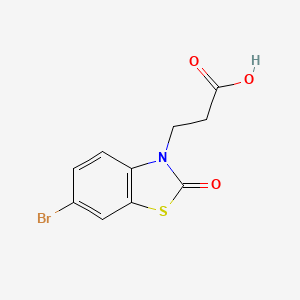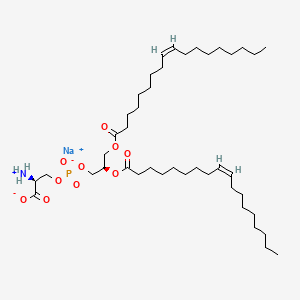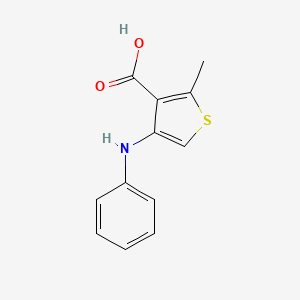![molecular formula C11H7FN4O B1450934 1-(2-Fluorphenyl)-1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on CAS No. 630107-82-3](/img/structure/B1450934.png)
1-(2-Fluorphenyl)-1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on
Übersicht
Beschreibung
1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7FN4O and its molecular weight is 230.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Pyrimidinderivate, einschließlich der in Frage stehenden Verbindung, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie sind dafür bekannt, die Expression und Aktivität wichtiger entzündungsfördernder Mediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einiger Interleukine zu hemmen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente mit verbesserter Aktivität und minimaler Toxizität.
Antivirale Aktivität
Das strukturelle Gerüst von Pyrimidinderivaten bietet eine Grundlage für die Erforschung antiviraler Aktivitäten. Diese Verbindungen können so konzipiert werden, dass sie spezifische virale Enzyme oder Replikationsprozesse angreifen, und bieten einen Weg für die Entwicklung neuartiger antiviraler Mittel .
Antibakterielle und Antimykotische Wirkungen
Pyrazolo[3,4-d]pyrimidinderivate haben ein Wachstum von grampositiven Bakterien gezeigt, was auf ihre Verwendung als antibakterielle Mittel hindeutet. Zusätzlich eröffnen ihre potenziellen antimykotischen Wirkungen Möglichkeiten zur Behandlung von Pilzinfektionen .
Modulation von humanen Adenosinrezeptoren
Diese Verbindungen wurden identifiziert, um humane Adenosinrezeptoren zu modulieren, die eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielen. Die Modulation dieser Rezeptoren kann therapeutische Auswirkungen bei Erkrankungen wie Entzündungen, Herz-Kreislauf-Erkrankungen und neurologischen Erkrankungen haben .
Phosphodiesterase-5 (PDE5)-Hemmung
Die Hemmung von PDE5 durch Pyrazolo[3,4-d]pyrimidinderivate ist eine weitere wichtige Anwendung. PDE5-Hemmer sind bekannt für die Behandlung von Erektionsstörungen und pulmonaler Hypertonie, was auf die potenzielle Verwendung dieser Verbindungen in solchen Therapien hindeutet .
Gedächtnismodulation
Die Forschung hat gezeigt, dass Pyrazolo[3,4-d]pyrimidinderivate einen Einfluss auf die Gedächtnismodulation haben können. Dies deutet auf ihre mögliche Anwendung bei der Behandlung kognitiver Störungen oder der Verbesserung kognitiver Funktionen hin .
Anti-Krebs-Potenzial
Der Pyrimidinkern findet sich häufig in Verbindungen mit Antikrebsaktivitäten. Die Fähigkeit, in zelluläre Proliferations- und Überlebenswege einzugreifen, macht diese Derivate zu interessanten Kandidaten für die Krebsforschung und Medikamentenentwicklung .
Enzymhemmung für therapeutische Zwecke
Pyrimidinderivate können als Inhibitoren für verschiedene Enzyme wirken, die therapeutische Ziele für Krankheiten sind. Zum Beispiel können sie IDO1 hemmen, ein Enzym, das an der Regulierung der Immunantwort beteiligt ist, was auf ihr Potenzial in der Immuntherapie hindeutet .
Wirkmechanismus
Mode of Action:
The mode of action involves the compound interacting with its targets, leading to specific changes. While we lack specific details for this compound, we can draw insights from related indole derivatives. These compounds often exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Therefore, we can speculate that our compound may share some of these properties.
Action Environment:
Environmental factors play a crucial role. Stability, efficacy, and bioavailability can be influenced by pH, temperature, and other external conditions. For instance, acidic environments may degrade the compound, affecting its therapeutic potential.
Biochemische Analyse
Biochemical Properties
1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition leads to a reduction in inflammation and pain. Additionally, this compound interacts with adenosine receptors, particularly the A3 receptor, which is involved in anti-inflammatory and anticancer activities .
Cellular Effects
1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation.
Molecular Mechanism
The molecular mechanism of action of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid into inflammatory mediators . Additionally, it interacts with adenosine receptors, leading to the activation of downstream signaling pathways that promote anti-inflammatory and anticancer effects . The compound also influences gene expression by modulating transcription factors such as NF-κB, resulting in the downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and anticancer activities, with no significant loss of efficacy
Dosage Effects in Animal Models
The effects of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy, making it essential to understand its metabolic pathways for optimal therapeutic use.
Transport and Distribution
The transport and distribution of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating cellular processes such as inflammation and apoptosis . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLSWLECDJMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172720 | |
| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630107-82-3 | |
| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630107-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)


![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)



acetate](/img/structure/B1450862.png)



![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)

